molecular formula C21H24N4O2 B2672641 3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034450-63-8

3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2672641
CAS No.: 2034450-63-8
M. Wt: 364.449
InChI Key: JZXMRZBBJDORFK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
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Scientific Research Applications

X-ray Powder Diffraction in Compound Analysis

The study of X-ray powder diffraction data of a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, showcases its importance as an intermediate in the synthesis of anticoagulant apixaban. This demonstrates the utility of X-ray powder diffraction in analyzing molecular structures, potentially applicable to the compound of interest (Wang et al., 2017).

CuI Complexes with Scorpionate Ligands

Research on CuI complexes with scorpionate ligands indicates the synthesis and characterization of dinuclear structures, which could inform the synthesis and structural analysis of similar complex compounds including pyrazole derivatives (Gennari et al., 2008).

Synthesis of Heterocycles

A method for the synthesis of five and six-membered heterocycles demonstrates the versatility of certain synthons in generating a variety of heterocyclic compounds, possibly including those related to the compound (Mahata et al., 2003).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16-15-20(18-9-11-22-12-10-18)24-25(16)14-13-23-21(26)8-5-17-3-6-19(27-2)7-4-17/h3-4,6-7,9-12,15H,5,8,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXMRZBBJDORFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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